molecular formula C12H9F2N B1302712 2',4'-Difluoro-[1,1'-biphenyl]-3-amine CAS No. 160521-67-5

2',4'-Difluoro-[1,1'-biphenyl]-3-amine

Cat. No.: B1302712
CAS No.: 160521-67-5
M. Wt: 205.2 g/mol
InChI Key: WZTYCOKUYUEBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2’,4’-Difluoro-[1,1’-biphenyl]-3-amine” is a chemical compound with the molecular formula C12H8F2. It is also known by other names such as 2,4-Difluorobiphenyl and 2,4-difluoro-1-phenylbenzene . The molecular weight of this compound is 190.19 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method of preparing 2,4-difluoroaniline involves reacting 2,4,5-trichloronitrobenzene with a fluorinating agent in the presence of a solid-liquid phase interface, and utilizing a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene, followed by hydrogenation with hydrogen in the presence of a hydrogenation catalyst to form 2,4-difluoroaniline .


Molecular Structure Analysis

The molecular structure of “2’,4’-Difluoro-[1,1’-biphenyl]-3-amine” can be represented by the InChI string: InChI=1S/C12H8F2/c13-10-6-7-11 (12 (14)8-10)9-4-2-1-3-5-9/h1-8H . This InChI string represents the unique chemical structure of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of “2’,4’-Difluoro-[1,1’-biphenyl]-3-amine” include a molecular weight of 190.19 g/mol, and it has no hydrogen bond donors but two hydrogen bond acceptors . The compound has a rotatable bond count of 1 .

Scientific Research Applications

1. Catalysis in Organic Reactions The applications of 2',4'-Difluoro-[1,1'-biphenyl]-3-amine are diverse, particularly in the field of organic chemistry. One significant application is in the catalysis of organic reactions, as demonstrated by Wolfe et al. (2000), who reported on palladium complexes supported by o-biphenyl derivatives being efficient catalysts for the amination of aryl halides and triflates (Wolfe et al., 2000).

2. Synthesis of Novel Compounds Colella et al. (2018) utilized a derivative of this compound in the preparation of new synthons for the development of thiazoles, which are promising in drug discovery (Colella et al., 2018).

3. Ligand Synthesis in Organometallic Chemistry In organometallic chemistry, this compound derivatives have been utilized for the preparation of new organotellurium and organomercury compounds, as studied by Mokhtar and Al-Saadawy (2022) (Mokhtar & Al-Saadawy, 2022).

4. Photochemical and Fluorescent Studies The compound has also found application in photochemical studies. Yang et al. (2002) reported on the fluorescence enhancement of trans-4-aminostilbene derivatives by N-phenyl substitutions, highlighting the potential use of these derivatives in various optical and electronic applications (Yang et al., 2002).

5. Development of Functional Materials Furthermore, this compound has been instrumental in the development of functional materials. For example, Chung et al. (2006) synthesized novel fluorinated polyimides using derivatives of this compound, which showed significant potential in various industrial applications due to their favorable physical properties (Chung et al., 2006).

6. Organic Light-Emitting Devices In the field of electronics, derivatives of this compound have been utilized in organic light-emitting devices. Li et al. (2012) synthesized novel difluorophenyl-functionalized arylamine compounds that showed improved efficiency and brightness in such devices (Li et al., 2012).

Biochemical Analysis

Biochemical Properties

2’,4’-Difluoro-[1,1’-biphenyl]-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For example, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the enzyme.

Cellular Effects

The effects of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine on various types of cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular function. For example, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can exhibit toxic or adverse effects, including hepatotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

2’,4’-Difluoro-[1,1’-biphenyl]-3-amine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. The interaction of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can accumulate in specific cellular compartments, such as the cytoplasm or organelles, depending on its affinity for different biomolecules.

Subcellular Localization

The subcellular localization of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also be regulated by interactions with specific binding proteins or transporters.

Properties

IUPAC Name

3-(2,4-difluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(15)6-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTYCOKUYUEBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.